molecular formula C22H18Cl2N4O6 B601079 [5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate CAS No. 1140891-02-6

[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate

Cat. No. B601079
CAS RN: 1140891-02-6
M. Wt: 505.31
InChI Key:
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Description

4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-α-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one is a derivative of α-Decitabine which is shown to inhibit DNA methylation resulting in an effective anticancer agent.

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • Synthesis from Uronic and Polyuronic Acids : The synthesis of s-triazine derivatives, closely related to the compound , from uronic acids such as galacturonic acid and glucuronolactone has been explored. These derivatives have potential applications in organic chemistry and biochemistry due to their unique structural properties (Lee & Maekawa, 1976).

  • Microwave Synthesis of Triazine Derivatives : A study on the microwave-assisted synthesis of triazine derivatives, similar to the compound of interest, provides insights into efficient and eco-friendly methods of producing these compounds, which are important in various chemical syntheses (Tabatabaee et al., 2007).

  • Cyclocondensation for Triazine-linked Pyrazole Heterocyclics : The synthesis of triazine-linked pyrazole heterocyclic compounds through cyclocondensation techniques, which may share synthetic pathways with the compound , shows the versatility of triazine derivatives in creating structurally diverse molecules (Deohate & Mulani, 2020).

  • Synthesis and Biological Evaluation of Triazole Derivatives : Research into the synthesis of 1,2,4-triazole derivatives, which are structurally related to the compound , highlights the broad scope of applications in developing biologically active compounds (Bektaş et al., 2007).

  • Creation of New 1,2,4-Triazine Derivatives of Biological Interest : The study of the synthesis and reactions of new 1,2,4-triazine derivatives demonstrates the potential for creating novel compounds with potential biological applications (El‐Brollosy, 2000).

Biological Applications and Studies

  • Antitubercular and Antimicrobial Potential : The evaluation of antitubercular and antimicrobial potential of triazine-linked heterocyclic compounds shows the promise of triazine derivatives in developing new pharmaceuticals (Deohate & Mulani, 2020).

  • Antimalarial Activity : A study on the antimalarial activity of certain triazine derivatives indicates the potential therapeutic use of these compounds in combating malaria (Werbel et al., 1987).

  • Computer-aided Analysis for Serotonin Receptor Ligands : Research involving the design and analysis of triazine compounds as ligands for the serotonin receptor underlines the potential of triazine derivatives in neurological and psychological therapies (Łażewska et al., 2019).

  • Antimicrobial Activities of Triazine Derivatives : Investigations into the antimicrobial properties of novel triazine derivatives further emphasize their potential in developing new antibacterial and antifungal agents (Demirbaş et al., 2010).

  • Anticancer Activity of S-Glycosyl and S-Alkyl Derivatives : The synthesis and evaluation of anticancer activities of S-glycosyl and S-alkyl triazinone derivatives illustrate the potential of triazine compounds in cancer research and therapy (Saad & Moustafa, 2011).

properties

IUPAC Name

[5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O6/c23-14-5-1-12(2-6-14)19(29)32-10-17-16(34-20(30)13-3-7-15(24)8-4-13)9-18(33-17)28-11-26-21(25)27-22(28)31/h1-8,11,16-18H,9-10H2,(H2,25,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEZWUPSUOJPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC(=NC2=O)N)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1140891-02-6
Record name 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-α-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate
Reactant of Route 3
[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate
Reactant of Route 4
Reactant of Route 4
[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate
Reactant of Route 5
Reactant of Route 5
[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate
Reactant of Route 6
[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate

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